ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves multi-step organic reactions
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate can be compared with other chromene derivatives:
6,8-Dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Lacks the chlorine and trifluoromethyl groups, which can affect its biological activity.
®-8-Ethyl-6-(trifluoromethoxy)-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid: Contains an additional trifluoromethoxy group, which may alter its chemical properties and biological effects.
Biological Activity
Ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate (CAS Number: 1160474-53-2) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on antimicrobial and anticancer activities.
The compound features a chromene backbone with chlorinated and trifluoromethyl substituents, which are known to enhance biological activity through various mechanisms.
Synthesis
This compound can be synthesized through various methods typically involving the condensation of appropriate precursors. The synthesis often includes the use of reagents such as p-toluene sulfonyl chloride and triethylamine to facilitate the formation of the chromene structure .
Antimicrobial Activity
A significant aspect of the biological evaluation of this compound is its antimicrobial properties. Studies have shown that derivatives of chromene compounds exhibit varying degrees of activity against a range of bacterial and fungal pathogens.
Key Findings :
- The compound was tested against several strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- In disk diffusion assays, certain derivatives demonstrated moderate to significant antibacterial activity, with percentage inhibitions ranging from 7.75% to 21.65% against specific strains .
Compound | Target Pathogen | Percentage Inhibition |
---|---|---|
Compound 10c | S. aureus | 7.75% |
Compound 10i | C. albicans | 21.65% |
Compound 10g | S. aureus | 8.94% |
Compound 10j | C. albicans | 9.42% |
Anticancer Activity
Research has indicated that chromene derivatives may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Case Study :
In a study evaluating the cytotoxic effects of several chromene derivatives, this compound was found to inhibit cell proliferation in human cancer cell lines significantly. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorine Atoms : The presence of chlorine atoms at positions 6 and 8 increases lipophilicity and may enhance cellular uptake.
- Trifluoromethyl Group : This group is known for modulating biological activity by influencing electronic properties and steric hindrance.
Properties
IUPAC Name |
ethyl 6,8-dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3O3/c1-2-20-12(19)8-4-6-3-7(14)5-9(15)10(6)21-11(8)13(16,17)18/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTSKLUKUQXMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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